molecular formula C23H29N3O5S B10791013 N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide

N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide

Cat. No.: B10791013
M. Wt: 459.6 g/mol
InChI Key: RJGPBFPTKNFYQH-UHFFFAOYSA-N
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Description

N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide is a complex organic compound that features a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide typically involves multiple steps. The key steps include the formation of the quinoline core, the attachment of the piperidine ring, and the final sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[3-[2-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]piperidin-1-yl]ethoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C23H29N3O5S/c1-32(28,29)25-18-3-2-4-20(15-18)30-14-13-26-11-9-19(10-12-26)31-21-7-5-17-6-8-23(27)24-22(17)16-21/h2-5,7,15-16,19,25H,6,8-14H2,1H3,(H,24,27)

InChI Key

RJGPBFPTKNFYQH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)OCCN2CCC(CC2)OC3=CC4=C(CCC(=O)N4)C=C3

Origin of Product

United States

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